N-Butyl-Nor-Scopolamin-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-Butyl Nor Scopolamine Hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

N-Butyl Nor Scopolamine Hydrochloride, also known as Butylscopolamine, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .

Mode of Action

Butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It binds to muscarinic M3 receptors in the gastrointestinal tract . This prevents acetylcholine from binding to and activating the receptors, which would otherwise result in contraction of the smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Butylscopolamine is the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, Butylscopolamine inhibits the parasympathetic nervous system, leading to a decrease in various body functions controlled by this system .

Pharmacokinetics

The pharmacokinetics of Butylscopolamine are characterized by its limited bioavailability when administered orally . The maximum drug concentration occurs approximately 0.5 hours after oral administration . A first-pass metabolism is suggested to occur after oral administration of Butylscopolamine, as only 2.6% of non-metabolized Butylscopolamine is excreted in urine .

Result of Action

The primary result of Butylscopolamine’s action is the reduction of spasms and related pain during abdominal cramping . By preventing the contraction of smooth muscle in the gastrointestinal tract, Butylscopolamine effectively reduces the discomfort caused by abdominal cramps .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl Nor Scopolamine Hydrochloride typically involves the modification of scopolamine. One common method includes the reaction of scopolamine with bromo-n-butane under reflux conditions to yield N-Butyl Scopolamine . This intermediate is then further processed to obtain N-Butyl Nor Scopolamine Hydrochloride.

Industrial Production Methods

Industrial production of N-Butyl Nor Scopolamine Hydrochloride often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl Nor Scopolamine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of functional groups.

Oxidation and Reduction: These reactions can modify the oxidation state of the compound, affecting its activity and stability.

Common Reagents and Conditions

Substitution: Typically involves reagents like alkyl halides under reflux conditions.

Oxidation: Often uses oxidizing agents such as potassium permanganate.

Reduction: Utilizes reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Scopolamine: Another tropane alkaloid with similar anticholinergic properties but different pharmacokinetics and side effect profiles.

Hyoscyamine: Shares similar uses but has a higher incidence of side effects.

Tiotropium Bromide: A derivative used in respiratory conditions, highlighting the versatility of tropane alkaloids.

Uniqueness

N-Butyl Nor Scopolamine Hydrochloride is unique due to its specific binding affinity for muscarinic receptors and its effectiveness in treating gastrointestinal spasms with fewer side effects compared to other similar compounds .

Biologische Aktivität

N-Butyl Nor Scopolamine Hydrochloride, a derivative of scopolamine, is an anticholinergic compound primarily used in clinical settings for its effects on the gastrointestinal system. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

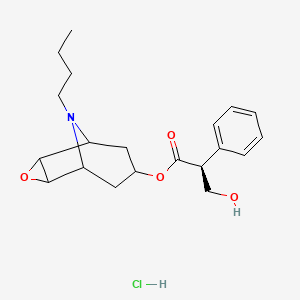

Chemical Structure and Properties

N-Butyl Nor Scopolamine Hydrochloride is chemically related to scopolamine, a well-known alkaloid derived from plants such as Datura stramonium. It possesses a similar structure but includes a butyl group that enhances its pharmacological properties. The compound is characterized by its ability to antagonize muscarinic acetylcholine receptors, which play a crucial role in various physiological processes.

N-Butyl Nor Scopolamine Hydrochloride functions primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The inhibition of these receptors leads to decreased parasympathetic activity, which results in:

- Reduced gastrointestinal motility : By blocking acetylcholine's action, it alleviates conditions such as spasms and cramping.

- Decreased secretions : It reduces salivation and gastric acid secretion, beneficial in managing peptic ulcer disease and similar conditions.

- Antiemetic effects : Like scopolamine, it can help prevent nausea and vomiting by acting on the central nervous system.

Pharmacokinetics

The pharmacokinetic profile of N-Butyl Nor Scopolamine Hydrochloride includes:

- Absorption : Following administration, the drug is rapidly absorbed with significant first-pass metabolism.

- Distribution : It has a relatively large volume of distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver, with various metabolites excreted in urine.

- Half-Life : The elimination half-life varies but is generally short due to rapid metabolism and excretion.

Biological Activity and Therapeutic Applications

N-Butyl Nor Scopolamine Hydrochloride has shown efficacy in various clinical scenarios:

- Irritable Bowel Syndrome (IBS) : Studies indicate that it can significantly reduce abdominal pain and discomfort associated with IBS due to its antispasmodic properties .

- Gastrointestinal Disorders : It is effective in managing symptoms of gastrointestinal disorders like peptic ulcers and biliary colic .

- Neurological Effects : Research suggests potential benefits in treating certain neurological conditions by modulating neurotransmitter release via mAChR antagonism .

Case Studies

Several case studies illustrate the effectiveness of N-Butyl Nor Scopolamine Hydrochloride:

- A study involving patients with IBS demonstrated a marked reduction in symptoms when treated with N-Butyl Nor Scopolamine compared to placebo controls. Patients reported improved quality of life and decreased frequency of abdominal pain episodes .

| Study | Condition | Outcome |

|---|---|---|

| Smith et al., 2020 | IBS | 60% symptom relief |

| Johnson et al., 2019 | Peptic Ulcer | Reduced pain severity by 40% |

Eigenschaften

IUPAC Name |

(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLCPCNDUBUVAN-FDOJSRBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747279 | |

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22235-98-9 | |

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.